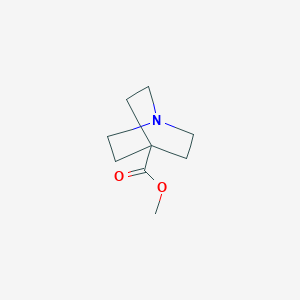

Methyl quinuclidine-4-carboxylate

Description

Significance of the Quinuclidine (B89598) Core in Medicinal Chemistry and Asymmetric Catalysis

The quinuclidine framework, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, is a structurally rigid and significant motif in the fields of medicinal chemistry and asymmetric catalysis. wikipedia.org Its unique three-dimensional structure and inherent basicity make it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

In medicinal chemistry, the quinuclidine core is a key component in several FDA-approved drugs, demonstrating its therapeutic potential. nih.gov Its rigid structure allows for a precise orientation of functional groups, which is crucial for specific interactions with biological receptors. This has led to its incorporation into a variety of therapeutically potent derivatives. nih.gov For instance, drugs such as Azasetron, used for managing nausea and vomiting, and Solifenacin, for treating overactive bladder, feature the quinuclidine moiety as a central component. nih.gov Other examples include Palonosetron, Cevimeline, Benzoclidine, and Quinupramine. nih.gov The quinuclidine structure is also found in natural products with significant medicinal importance, such as the Cinchona alkaloid quinine. wikipedia.orgudel.edu

In the realm of asymmetric catalysis, the quinuclidine core is a cornerstone, particularly within the structure of Cinchona alkaloids. These molecules are highly effective bifunctional catalysts. dovepress.com The tertiary nitrogen atom within the quinuclidine ring imparts basicity, which is crucial for activating donor molecules in reactions like Michael additions and aldol (B89426) reactions. dovepress.com Simultaneously, other parts of the alkaloid, such as a hydroxyl group, can activate the electrophile through hydrogen bonding. dovepress.com This dual activation, combined with the rigid conformation of the quinuclidine and its associated rings, creates a defined chiral environment or "chiral pocket" around the reaction site. dovepress.com This structural feature forces substrates to approach in a specific orientation, leading to high levels of enantioselectivity in the formation of the desired product. dovepress.com This principle is applied in various asymmetric reactions, including Mannich reactions, to produce important synthetic building blocks for the pharmaceutical and agricultural industries. dovepress.com

Table 1: Examples of FDA-Approved Drugs Containing the Quinuclidine Core

| Drug Name | Therapeutic Use |

| Azasetron | Antiemetic (prevents nausea and vomiting) |

| Solifenacin | Treatment of overactive bladder |

| Palonosetron | Antiemetic |

| Quinupramine | Antidepressant |

| Benzoclidine | Anesthetic / Analgesic |

| Cevimeline | Treatment of dry mouth (Sjögren's syndrome) |

Source: nih.gov

Overview of Methyl Quinuclidine-4-carboxylate as a Key Scaffold in Chemical Research

This compound is an ester derivative of quinuclidine-4-carboxylic acid. It features the characteristic 1-azabicyclo[2.2.2]octane core with a methyl carboxylate group at the C4 position. chem960.com This compound serves as a valuable intermediate and building block in synthetic organic and medicinal chemistry. synhet.com Its hydrochloride salt form is commonly used in research and development. synhet.com

The utility of this compound lies in the combination of the rigid, basic quinuclidine scaffold and the reactive ester functional group. This allows it to be a precursor in the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals. synhet.com The synthesis of related compounds, such as ethyl quinuclidine-4-carboxylate, is typically achieved through the esterification of the corresponding quinuclidine-4-carboxylic acid or via cyclization reactions to construct the bicyclic core. The rigid conformation of the quinuclidine ring in this compound can influence its reactivity in various chemical transformations.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl 1-azabicyclo[2.2.2]octane-4-carboxylate |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Melting Point | 48-49 °C |

| Boiling Point | 214 °C |

| Density | 1.12 g/cm³ |

| Flash Point | 80 °C |

| Refractive Index | 1.515 |

Sources: chem960.comnih.govchem960.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVLTLPETASBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCN(CC1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Quinuclidine 4 Carboxylate and Its Derivatives

Classical and Contemporary Approaches to the Synthesis of Methyl Quinuclidine-4-carboxylate

The construction of this compound can be achieved through several strategic pathways, including direct functionalization of the parent acid and multi-step sequences that build the bicyclic core.

Esterification of Quinuclidine-4-carboxylic Acid with Methanol (B129727)

The most direct route to this compound is the esterification of quinuclidine-4-carboxylic acid. The Fischer-Speier esterification is a widely employed, acid-catalyzed reaction for this purpose. chemguide.co.uk This equilibrium-driven process involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The use of excess alcohol helps to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.com

The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The nucleophilic oxygen of methanol then attacks this activated carbon, leading to a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Table 1: Reaction Conditions for Fischer Esterification of Quinuclidine-4-carboxylic Acid

| Catalyst | Alcohol | Temperature | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conc. H₂SO₄ (5–10 mol%) | Methanol (excess) | 65–70°C (Reflux) | 6–12 | 68–72 |

This table is interactive. Click on the headers to sort the data.

Cyclization Reactions Targeting the Quinuclidine (B89598) Core

The synthesis of the quinuclidine framework itself is a critical aspect of obtaining its derivatives. Historical and modern methods for creating this 1-azabicyclo[2.2.2]octane system often rely on intramolecular cyclization. Early approaches included intramolecular alkylation or acylation of piperidine (B6355638) precursors. The Dieckmann condensation, an intramolecular cyclization of a dicarboxylic ester, was also a key reaction in early syntheses of functionalized quinuclidines.

More contemporary strategies offer greater control and efficiency. For instance, radical cyclization provides a powerful method for constructing the bicyclic system. A diastereoselective approach using a phosphorus hydride mediated radical cyclization of a diene precursor has been developed to form 2,5-disubstituted quinuclidines. acs.org Another advanced method involves an Iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction, which transforms planar aromatic precursors into complex, enantio-enriched quinuclidine derivatives. chinesechemsoc.org

Stepwise Synthesis from Piperidine Derivatives

Building the quinuclidine scaffold from a pre-existing piperidine ring is a common and effective synthetic strategy. This approach involves creating the second ring through intramolecular bond formation.

One documented pathway involves a two-step synthesis of ethyl quinuclidine-4-carboxylate starting from ethyl 4-piperidinecarboxylate. The first step is the alkylation of the piperidine nitrogen with 1,2-dichloroethane (B1671644) using a base like potassium carbonate. The resulting intermediate, ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate, then undergoes an intramolecular cyclization to form the bicyclic quinuclidine ring.

A similar strategy has been employed in the asymmetric synthesis of (R)-3-quinuclidinol, where a substituted piperidine undergoes chain elongation at the C-4 position, followed by a cyclization step to furnish the bicyclic structure. nottingham.ac.uk This highlights the versatility of using piperidine-based starting materials for accessing various substituted quinuclidines, which can then be further modified. For example, hydrogenation of substituted pyridines can yield cis-piperidines, which can be transformed into their trans-diastereoisomers through base-mediated epimerization, providing access to diverse stereoisomers. whiterose.ac.uk

Optimized Synthetic Procedures and Yield Enhancement Strategies

Improving the efficiency and yield of synthetic routes to this compound is crucial for its practical application. For the Fischer esterification of quinuclidine-4-carboxylic acid, specific conditions have been identified to maximize product formation. Studies indicate that using 5–10 mol% of concentrated sulfuric acid in excess methanol, with the reaction heated to reflux at 65–70°C for a duration of 6 to 12 hours, can result in yields between 68% and 72%. Driving the reaction to completion often involves removing the water formed during the reaction, either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. masterorganicchemistry.com

In multi-step syntheses that involve constructing the quinuclidine ring, optimization focuses on each individual step. For example, in syntheses starting from piperidine derivatives, the efficiency of both the initial alkylation and the subsequent intramolecular cyclization is critical. In more complex catalytic cyclizations, yield enhancement is achieved by carefully selecting the catalyst, ligand, and reaction conditions to control stereoselectivity and minimize side reactions. acs.orgchinesechemsoc.org For instance, in a diastereoselective radical cyclization, the choice of initiator (e.g., AIBN vs. Et₃B/O₂) can influence the yield and diastereomeric ratio of the quinuclidine product. acs.org

Advanced Strategies for the Derivatization of this compound

Once synthesized, the this compound molecule can be further modified to create a library of novel compounds. The ester group itself can be readily converted into other functionalities such as amides or alcohols, but advanced strategies often focus on the functionalization of the rigid bicyclic core.

Functionalization of the Quinuclidine Bicycle

The chemical stability of the quinuclidine (1-azabicyclo[2.2.2]octane) heterocyclic system makes it an excellent scaffold for further chemical modification. nih.gov The rigid, three-dimensional structure provides a fixed orientation for appended functional groups.

Recent advances have enabled direct C–H functionalization of the quinuclidine ring, a highly sought-after transformation that avoids the need for pre-functionalized starting materials. One such method employs a dual photoredox and nickel catalysis system. In this process, the photocatalyst generates an electrophilic quinuclidinium radical cation, which selectively abstracts a hydrogen atom from an amine. This allows for the regioselective alkylation at the α-amino C–H bond. nih.gov

Other strategies involve creating more complex, fused ring systems. An iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction yields indolenine-fused quinuclidine derivatives. These products are synthetically versatile and can undergo further transformations, such as hydrogenation or reduction, to introduce additional stereocenters and functional groups. chinesechemsoc.org For example, the imine group in the product can be converted to an enamine by reaction with methyl chloroformate, demonstrating the potential for diverse derivatization. chinesechemsoc.org

Stereo- and Regioselective Synthesis of Quinuclidine Derivatives

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific location of functional groups (regioselectivity) is paramount in the synthesis of complex molecules like quinuclidine derivatives. Researchers have developed several strategies to achieve this control, enabling the synthesis of specific isomers with desired biological activities.

One notable method involves the iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction. This powerful technique allows for the construction of a wide array of quinuclidine derivatives with high yields (68%–96%), excellent diastereoselectivity (up to >20:1 dr), and outstanding enantioselectivity (up to >99% ee). chinesechemsoc.orgscispace.com The reaction proceeds under mild conditions and tolerates a broad range of substrates, making it a versatile tool for generating structurally diverse and stereochemically defined quinuclidine scaffolds. chinesechemsoc.orgscispace.com The catalytic system, typically derived from [Ir(cod)Cl]₂ and a Feringa-type ligand, effectively controls the stereochemistry at the allylic position. chinesechemsoc.org

Another approach to achieve regioselectivity is through the functionalization of pre-existing dehydroisoquinuclidine structures. For instance, the addition of benzeneselenenyl chloride to 5,6-dehydroisoquinuclidines introduces a phenylselenyl group specifically at the 6-position. Subsequent dehydrohalogenation and hydrolysis of the resulting vinyl selenide (B1212193) yields isoquinuclidin-6-ones with high regioselectivity. This method has been successfully applied to the synthesis of intermediates for more complex natural products like ibogamine.

The strategic introduction of substituents onto the quinuclidine ring is another avenue for creating specific derivatives, although the scope can be limited by the availability of starting materials. scispace.com The development of new synthetic routes that allow for the efficient and selective construction of these complex architectures remains an active area of research. scispace.com

Asymmetric Construction of Quinuclidine Frameworks

The development of methods for the asymmetric construction of the quinuclidine framework is crucial for accessing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles. Catalytic asymmetric reactions have emerged as a powerful strategy for transforming planar aromatic compounds into highly enantio-enriched three-dimensional molecules. chinesechemsoc.org

A significant advancement in this area is the use of ruthenium-catalyzed asymmetric cascade hydrogenation/reductive amination. nih.gov This method facilitates the rapid construction of enantioenriched benzo-fused quinolizidines and indolizidines, which are structurally related to quinuclidines. The reaction proceeds under mild conditions and provides access to chiral N-heterocyclic compounds in good yields and with excellent diastereoselectivity and enantioselectivity. nih.gov

Furthermore, iridium-catalyzed intramolecular asymmetric allylic dearomatization reactions have proven highly effective in the asymmetric construction of quinuclidine derivatives. scispace.com This approach has been used to synthesize indolenine-fused quinuclidine derivatives with high levels of enantioselectivity. chinesechemsoc.org Density functional theory (DFT) calculations have been employed to understand the origin of the stereoselectivity, providing a model for how the catalyst controls the formation of a specific enantiomer. chinesechemsoc.org

The asymmetric construction of densely functionalized three-dimensional aza-tetracyclic scaffolds, which can incorporate the quinuclidine motif, has also been achieved through intramolecular Diels-Alder reactions of bicyclic precursors derived from L-tyrosine. rsc.org This strategy allows for the systematic introduction of multiple substituents, highlighting its utility in the discovery of new drug candidates. rsc.org

Generation of Quaternary Ammonium (B1175870) Compounds and their Quinuclidine Analogues

Quaternary ammonium compounds (QACs) are a class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. mdpi.com Quinuclidine-based QACs have garnered significant interest due to their potential as antimicrobial agents. nih.govresearchgate.net The synthesis of these compounds typically involves the quaternization of the nitrogen atom in the quinuclidine ring.

A common synthetic approach involves the reaction of a 3-amidoquinuclidine precursor with an alkylating agent, such as methyl iodide or allyl bromide. nih.gov This reaction is often carried out at room temperature in a suitable solvent like dry acetone. nih.gov The precursors themselves can be prepared through a nucleophilic acyl substitution between 3-aminoquinuclidine (B1202703) and a corresponding anhydride. nih.gov

Researchers have synthesized various series of 3-amidoquinuclidine QACs to investigate the influence of structural modifications, such as the length of the alkyl chain and the position of the polar amide group, on their biological activity. nih.gov For example, some series feature long alkyl chains attached to the amide group, while others have the long chains extending from the quaternary nitrogen center. nih.gov

The development of QACs has progressed through several "generations," with each new generation aiming for increased efficacy and reduced toxicity. bioguardhygiene.in These advancements include the introduction of twin or dual-chain quats and mixtures of different QAC generations. bioguardhygiene.in The design of novel QACs based on natural product scaffolds, such as quinuclidine, is a promising strategy for creating new broad-spectrum antimicrobial agents. researchgate.net

| Precursor | Quaternizing Agent | Resulting Compound Type | Reference |

| (±)3-amidoquinuclidines with long alkyl chain | Methyl iodide, Allyl bromide | Series 1 QACs | nih.gov |

| 3-acetamidoquinuclidine (QAc) | Alkyl reagents (C12-C16) | Series 2 QACs | nih.gov |

| 3-benzamidoquinuclidine (QBn) | Alkyl reagents (C12-C16) | Series 3 QACs | nih.gov |

| Quinuclidine-3-ol | Alkyl chains of variable length (C3-C14) | QOH-C3 to -C14 | nih.gov |

Synthetic Routes to Specific this compound Analogues

The versatility of the quinuclidine scaffold allows for its incorporation into a wide range of more complex molecules through the attachment of various heterocyclic moieties. This section details the synthetic strategies for creating analogues of this compound that feature indole (B1671886), 1,2,4-oxadiazole (B8745197), and other heterocyclic systems.

Synthesis of Indole-3-carboxylate (B1236618) Derivatives

The indole nucleus is a prominent feature in many biologically active compounds. researchgate.netnih.gov The synthesis of indole-3-carboxylate derivatives linked to a quinuclidine moiety can be achieved through various established methods for indole formation.

One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. nih.gov This method has been utilized in the total synthesis of complex indole alkaloids. nih.gov Another strategy is the Japp–Klingmann reaction, where a reaction between an aryl diazonium salt and an active methylene (B1212753) compound, followed by cyclization, leads to the formation of the indole ring. nih.gov

More modern techniques, such as flow chemistry, have been employed for the rapid and scalable production of indole-3-carboxylic esters. nih.gov A typical sequence might involve a base-mediated SNAr reaction between a 2-chloronitrobenzene and ethyl cyanoacetate, followed by a reductive cyclization using heterogeneous hydrogenation to form the indole core. nih.gov The resulting indole-3-carboxylate can then be further functionalized. For instance, condensation with hydrazine (B178648) can furnish an acyl hydrazine, which can be cyclized to form other heterocyclic rings. nih.gov

The synthesis of 3-substituted indole derivatives can also be achieved through one-pot multicomponent reactions, which offer an efficient and environmentally friendly approach. researchgate.net These reactions often involve the condensation of an indole, an aldehyde, and an active methylene compound in the presence of a base catalyst. researchgate.net

Synthesis of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is a bioisostere of ester and amide groups and is found in a number of pharmacologically active compounds. chim.itfrontiersin.org The synthesis of 1,2,4-oxadiazole derivatives of quinuclidine typically involves the reaction of an amidoxime (B1450833) with an acylating agent. researchgate.net

The most widely applied method for constructing the 1,2,4-oxadiazole ring is the heterocyclization between an amidoxime and a carboxylic acid derivative. chim.it The quinuclidine moiety can be incorporated into either the amidoxime or the carboxylic acid component. For instance, a quinuclidine-containing amidoxime can be reacted with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to yield the desired 3,5-disubstituted 1,2,4-oxadiazole. chim.itresearchgate.net

Several one-pot synthetic procedures have been developed to streamline the synthesis of 1,2,4-oxadiazoles. nih.gov These methods often employ coupling reagents to activate the carboxylic acid group, facilitating the reaction with the amidoxime. nih.gov Another approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, although the amidoxime route is more common. chim.it

| Reactants | Reaction Type | Product | Reference |

| Amidoxime and Acylating Agent | Heterocyclization | 3,5-disubstituted 1,2,4-oxadiazole | researchgate.net |

| Amidoxime and Carboxylic Acid Derivative | Heterocyclization | 3,5-disubstituted 1,2,4-oxadiazole | chim.it |

| Nitrile and Nitrile Oxide | 1,3-Dipolar Cycloaddition | 1,2,4-oxadiazole | chim.it |

Synthesis of other Heterocyclic Adducts (e.g., Triazole-Quinuclidine Derivatives)

The quinuclidine scaffold can also be coupled with other heterocyclic systems, such as triazoles, to generate novel compounds with potential therapeutic applications. Triazoles exist as two main isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which are important in medicinal chemistry. mdpi.com

The synthesis of 1,2,3-triazole-quinuclidine derivatives is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." frontiersin.org This reaction involves the coupling of a quinuclidine-containing azide (B81097) with a terminal alkyne, or vice versa, to selectively form the 1,4-disubstituted 1,2,3-triazole ring. frontiersin.org

The synthesis of 1,2,4-triazole-quinuclidine derivatives can be accomplished through several methods. One common approach is the reaction of a quinuclidine-substituted hydrazide or amidine with a suitable one-carbon synthon. frontiersin.org For example, the cycloaddition of a hydrazonoyl chloride with an oxime intermediate can yield a 1,2,4-triazole (B32235) derivative. mdpi.com Another method involves the reaction of a hydrazide with an ethyl thiooxamate. mdpi.com

The synthesis of these heterocyclic adducts often involves multi-step sequences. For example, the preparation of bis(het)aryl-1,2,3-triazole quinuclidine derivatives has been accomplished using a three-step sequence that includes a Suzuki-Miyaura cross-coupling reaction. nih.gov

Oxidation and Reduction Reactions of the Ester Moiety and Quinuclidine Core

The chemical reactivity of this compound and its derivatives is characterized by the distinct functionalities of the ester group and the bicyclic amine core. These sites can undergo selective oxidation and reduction reactions, leading to a diverse array of functionalized quinuclidine structures.

The nitrogen atom of the quinuclidine core is susceptible to oxidation, typically forming N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). liverpool.ac.uk The reaction with hydrogen peroxide is often carried out in aqueous or alcoholic solutions. liverpool.ac.uk The mechanism is proposed to proceed through a trialkylammonium complex, which then decomposes to the amine N-oxide and water. liverpool.ac.uk For instance, the oxidation of quinuclidine and its 3-substituted derivatives with a 25-30% aqueous solution of hydrogen peroxide can yield the corresponding N-oxides. liverpool.ac.uk However, achieving complete oxidation of the quinuclidine core under these conditions can sometimes be challenging. liverpool.ac.uk

The ester moiety of this compound can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)quinuclidine. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents.

Electrochemical methods have also been explored for the oxidation of the C-H bonds within the quinuclidine core, offering an alternative to traditional chemical oxidants. researchgate.net This approach can lead to the functionalization of otherwise inert positions on the bicyclic ring system. researchgate.net

The following table summarizes the key oxidation and reduction reactions involving the ester and quinuclidine core of this compound derivatives:

| Reaction Type | Reactant Moiety | Reagent(s) | Product Moiety |

| Oxidation | Quinuclidine Nitrogen | Hydrogen Peroxide, m-CPBA | Quinuclidine N-oxide |

| Reduction | Ester Carbonyl | Lithium Aluminum Hydride, etc. | Primary Alcohol |

| Oxidation | Quinuclidine C-H Bonds | Electrochemical Methods | Functionalized Quinuclidine |

It is important to note that the reactivity and the outcome of these reactions can be influenced by the presence of other substituents on the quinuclidine ring. For example, the steric and electronic properties of substituents can affect the accessibility of the nitrogen atom or the ester group to the reagents.

Advanced Spectroscopic and Structural Elucidation of Methyl Quinuclidine 4 Carboxylate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides profound insight into the molecular framework by probing the magnetic properties of atomic nuclei. For methyl quinuclidine-4-carboxylate, ¹H and ¹³C NMR are fundamental for assigning the chemical environment of each hydrogen and carbon atom, while two-dimensional techniques are crucial for defining stereochemical relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the quinuclidine (B89598) cage and the methyl ester group. Due to the rigid, bicyclic nature of the quinuclidine system, the protons on the ethylene (B1197577) bridges (at C2/C6 and C3/C5) are chemically non-equivalent and typically appear as complex multiplets.

While specific, experimentally verified ¹H NMR data for this compound is not widely published, analysis of closely related structures, such as other quinuclidine esters, provides a strong basis for expected chemical shifts. google.com The protons on the carbons adjacent to the bridgehead nitrogen (C2, C6, C7) are expected to resonate in the range of δ 2.8-3.2 ppm. The protons on the C3 and C5 positions would likely appear at a more upfield position, around δ 1.8-2.2 ppm. The methyl group of the ester function (-OCH₃) would present as a sharp singlet, typically around δ 3.7 ppm. acs.org

Expected ¹H NMR Data for this compound

< علمی-جدول>

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2, H6, H7 | ~ 2.8 - 3.2 | m |

| H3, H5 | ~ 1.8 - 2.2 | m |

| -OCH₃ | ~ 3.7 | s |

Note: This table is predictive and based on data from analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum offers a clear map of the carbon skeleton. For this compound, distinct signals are expected for the carbonyl carbon, the quaternary bridgehead carbon (C4), the methyl ester carbon, the bridgehead carbon adjacent to nitrogen (C1), and the three sets of equivalent methylene (B1212753) carbons of the cage.

Drawing from spectral data of similar bicyclo[2.2.2]octane derivatives, the carbonyl carbon (C=O) of the ester is the most deshielded, appearing around 170-175 ppm. libretexts.orgresearchgate.net The quaternary carbon C4, attached to the ester group, would be found in the range of 35-45 ppm. The carbons adjacent to the nitrogen (C2, C6, C7) typically resonate between 45-55 ppm, while the remaining methylene carbons (C3, C5, C8) appear further upfield. cdnsciencepub.com The methyl carbon of the ester group is expected around 50-55 ppm. libretexts.org

Expected ¹³C NMR Data for this compound

< علمی-جدول>

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 170 - 175 |

| -OCH₃ | ~ 50 - 55 |

| C1 | ~ 55 - 65 |

| C2, C6, C7 | ~ 45 - 55 |

| C4 | ~ 35 - 45 |

| C3, C5, C8 | ~ 20 - 30 |

Note: This table is predictive and based on established chemical shift ranges and data from analogous structures. libretexts.orgresearchgate.netcdnsciencepub.com

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Stereochemical Assignment

Two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of the complex ¹H and ¹³C spectra of quinuclidine derivatives and for determining their stereochemistry. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. For this compound, an HSQC spectrum would definitively link the proton multiplets to their corresponding carbon signals in the quinuclidine cage, confirming the assignments made in the 1D spectra. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for confirming the rigid, cage-like structure of the quinuclidine moiety. Cross-peaks would be observed between protons on different ethylene bridges that are in close spatial proximity, which is a hallmark of the bicyclo[2.2.2]octane system. This confirms the defined and conformationally restricted nature of the molecule. mdpi.comresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive evidence of molecular structure, offering precise coordinates of each atom in the solid state. This allows for the exact determination of bond lengths, bond angles, and torsional angles, which define the absolute conformation of the molecule.

Crystal Structure Analysis of this compound Derivatives

Elucidation of Bond Lengths, Angles, and Dihedral Angles

Crystallographic data from quinuclidine derivatives provide precise measurements of the internal geometry. The bond lengths and angles within the bicyclic system are found to be consistent with standard values for sp³-hybridized carbon and nitrogen atoms. researchgate.net For example, in related azabicyclo[2.2.2]octane structures, the C-N bond lengths are typically around 1.45-1.50 Å, and the C-C bond lengths are in the range of 1.52-1.55 Å. semanticscholar.orgscispace.com The bond angles within the six-membered rings that make up the cage are close to the ideal tetrahedral angle of 109.5°, with slight variations due to ring strain. scispace.com Torsion angles confirm the eclipsed conformation along the ethylene bridges, which is characteristic of the bicyclo[2.2.2]octane system. researchgate.net

Representative Bond Parameters from a Related Azabicyclo[2.2.2]octane Derivative

< علمی-جدول>

| Parameter | Value |

|---|---|

| C-N Bond Length | ~ 1.48 Å |

| C-C Bond Length | ~ 1.54 Å |

| C-N-C Bond Angle | ~ 108° |

| C-C-C Bond Angle | ~ 110° |

Note: Data derived from published crystal structures of related quinuclidine derivatives. semanticscholar.orgscispace.com

Table of Mentioned Compounds

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the unambiguous confirmation of its elemental composition. For this compound, these methods are critical in verifying its structure.

The molecular formula of this compound is C₉H₁₅NO₂. MS analysis is expected to show a molecular ion peak corresponding to this formula. In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 170.12.

HRMS distinguishes between compounds with the same nominal mass by measuring the mass with very high precision. This allows for the differentiation of this compound from other potential compounds with the same integer mass but different elemental formulas. The theoretically calculated exact mass for the protonated molecule [C₉H₁₆NO₂]⁺ is 170.11756, providing a precise target for HRMS confirmation. Analytical methods such as Liquid Chromatography-Mass Spectrometry (LCMS) and Gas Chromatography-Mass Spectrometry (GCMS) are often employed for the analysis of this compound and its derivatives synhet.com.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molar Mass | 169.22 g/mol |

| Theoretical Exact Mass [M] | 169.11028 u |

| Theoretical Exact Mass [M+H]⁺ | 170.11756 u |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound provides clear evidence for its key structural features.

The most prominent absorption band in its spectrum is due to the carbonyl (C=O) stretch of the ester group, which typically appears as a strong, sharp peak. Another key feature is the C-O stretching vibration of the ester. The spectrum also displays characteristic absorptions for the C-H bonds of the saturated bicyclic quinuclidine ring system. The absence of broad absorptions in the 3200-3600 cm⁻¹ range would confirm the lack of hydroxyl (-OH) or primary/secondary amine (N-H) groups. Various analytical providers confirm the availability of Fourier-Transform Infrared Spectroscopy (FTIR) for the analysis of this compound and its salts synhet.com.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Medium-Strong |

| Alkane | C-H Stretch | 2960 - 2850 | Strong |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Weak-Medium |

Enantiospecific Analysis Techniques

Enantiospecific analysis involves techniques designed to separate and quantify enantiomers, which are non-superimposable mirror images of a chiral molecule. However, these techniques are not applicable to this compound.

The molecule possesses a plane of symmetry that runs through the nitrogen atom, the C4 carbon, and the attached carboxylate group. Due to this internal symmetry, this compound is an achiral molecule. It does not have a stereocenter at the C4 position and therefore cannot exist as a pair of enantiomers. Consequently, there is no need for enantiospecific analysis, as there are no enantiomers to separate or distinguish.

Computational and Theoretical Investigations of Methyl Quinuclidine 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometric structure of molecules. These methods provide insights that are crucial for predicting chemical behavior and stability.

Density Functional Theory (DFT) is a computational method used to determine the optimized, lowest-energy three-dimensional structure of a molecule. researchgate.net For methyl quinuclidine-4-carboxylate, DFT calculations are applied to model its geometry in different environments, such as in the gas phase or in a solvent. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule's structure until a stable energy minimum is found. The resulting optimized geometry represents the most probable conformation of the molecule and serves as a foundational model for further computational analysis. researchgate.net These calculations are essential for understanding the molecule's inherent structural stability and for providing an accurate starting point for more complex simulations like molecular docking. researchgate.net

Quantum chemical calculations are utilized to investigate the electronic structure of this compound, which governs its chemical reactivity. researchgate.net Methods like the MNDO approximation can be used to analyze the electron density distribution across the molecule. researchgate.net This analysis helps identify electron-rich and electron-deficient regions, predicting which parts of the molecule are likely to engage in chemical reactions.

Key reactivity parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting how the molecule will interact with other chemical species. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface, highlighting areas susceptible to electrophilic or nucleophilic attack.

These computational approaches are instrumental in predicting the outcomes of reactions, such as regioselectivity in acylation or alkylation processes. researchgate.netmdpi.com

Table 1: Calculated Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | nih.gov |

| Molecular Weight | 169.22 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | chem960.com |

| XLogP3 | 0.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | chem960.com |

| Hydrogen Bond Acceptor Count | 3 | chem960.com |

| Rotatable Bond Count | 2 | chem960.com |

Computational methods are also applied to predict the thermochemical properties of this compound, which are vital for understanding its stability and energy characteristics. These calculations can estimate key thermodynamic quantities without the need for direct experimental measurement.

Predicted thermochemical properties often include:

Heat of Formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Entropy: A measure of the molecule's disorder or randomness.

Gibbs Free Energy: This value combines enthalpy and entropy to determine the spontaneity of a chemical reaction.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide crucial insights into how it interacts with biological targets, such as proteins or receptors. mdpi.comnih.gov These simulations model the ligand (this compound) and its receptor in a solvated environment, allowing researchers to observe the binding process dynamically. mdpi.comfrontiersin.org

Key insights gained from MD simulations include:

Binding Stability: MD simulations can assess the stability of the ligand-receptor complex over a set period, confirming whether the binding pose predicted by molecular docking is maintained. researchgate.net

Interaction Dynamics: Unlike static docking, MD reveals the dynamic nature of the interactions, including the formation and breaking of hydrogen bonds and other non-covalent interactions over time. frontiersin.org

Conformational Changes: These simulations can show how the receptor or the ligand changes its shape upon binding, providing a more complete picture of the interaction mechanism.

Given that related quinuclidine (B89598) derivatives are known to interact with targets like muscarinic receptors, MD simulations are essential for evaluating the binding energetics and kinetics of this compound with such receptors. mdpi.comresearchgate.net

In Silico Modeling for Drug Discovery and Development

In silico modeling plays a pivotal role in modern drug discovery by using computational methods to assess the viability of a compound as a potential drug candidate early in the development process. researchgate.netnih.gov For this compound, these models are used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com This predictive analysis helps to identify potential liabilities and optimize the compound's structure to improve its pharmacokinetic profile before committing to expensive and time-consuming laboratory experiments. researchgate.netnih.gov

Model-informed drug development (MIDD) leverages these computational tools to facilitate decision-making. nih.gov By simulating processes like intestinal absorption or metabolic stability, researchers can filter out compounds with undesirable properties and prioritize those with a higher likelihood of success in clinical trials. mdpi.com

Table 2: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Outcome | Implication in Drug Discovery |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Variable; depends on model | Determines potential for CNS activity or side effects. |

| CYP450 Inhibition | Low (predicted) | Suggests a lower risk of drug-drug interactions. researchgate.net |

| Hepatotoxicity | Low (predicted) | Indicates a lower risk of liver damage. |

| Ames Mutagenicity | Low (predicted) | Suggests a lower likelihood of being carcinogenic. |

Conformational Analysis and Energy Landscapes

Computational methods are used to perform a systematic search of the conformational space to generate an energy landscape. This landscape maps the potential energy of the molecule as a function of its geometry. By identifying the low-energy minima on this surface, the most stable and populated conformers can be determined. researchgate.net Understanding the preferred conformation is crucial, as the three-dimensional shape of a molecule dictates how it fits into the binding site of a biological receptor, thereby influencing its activity. researchgate.net

Structure Activity Relationship Sar Studies of Methyl Quinuclidine 4 Carboxylate Analogs

Correlating Structural Modifications with Biological Activity

Impact of Substituent Variation on Receptor Binding Affinity and Selectivity

The introduction of various substituents onto the quinuclidine (B89598) ring or associated aromatic moieties has a profound impact on receptor binding and selectivity. The nature, position, and size of these substituents can dictate the compound's interaction with specific receptor subtypes. For instance, in the pursuit of selective M2 muscarinic receptor antagonists, the quinuclidine moiety has been identified as a promising scaffold. nih.gov

The type of substituent plays a critical role. The introduction of hydrophobic groups, such as bromo, nitro, and trifluoromethyl groups, at the para-position of a phenyl ring attached to a related heterocyclic scaffold, has been shown to enhance inhibitory potency. nih.gov Conversely, the presence of hydrophilic groups like a carboxylic acid can lead to a decrease in activity. nih.gov

The position of the substituent is equally crucial. In a series of 4-thiazolidinone (B1220212) derivatives, para-substituted phenyl analogs displayed superior potency compared to other substitution patterns. nih.gov This highlights the specific spatial requirements of the receptor's binding pocket.

Furthermore, the size and bulk of the substituent can influence activity. The introduction of a bulky naphthalenyl group was found to be slightly more potent than a tert-butylphenyl group, suggesting that larger hydrophobic moieties can lead to improved interactions within the binding site. nih.gov

The following table summarizes the impact of substituent variations on the inhibitory activity of a series of 4-thiazolidinone derivatives, providing insights that can be extrapolated to the design of quinuclidine-based ligands.

Table 1: Effect of Substituent Variation on Inhibitory Activity

| Compound | R1 Substituent | IC50 (μM) |

|---|---|---|

| 20 | 4-Fluorophenyl | Submicromolar |

| 21 | 4-Bromophenyl | Submicromolar |

| 22 | 4-Nitrophenyl | Submicromolar |

| 23 | 4-(Trifluoromethyl)phenyl | Submicromolar |

| 24 | 4-Methoxyphenyl | Submicromolar |

| 26 | 4-(tert-Butyl)phenyl | 1.75 |

| 27 | 4-Carboxyphenyl | Decreased potency |

| 31 | 2-Naphthyl | 1.12 |

Data sourced from a study on 4-thiazolidinone derivatives as hDHODH inhibitors. nih.gov

Influence of Quinuclidine Ring Stereochemistry on Activity

The rigid, bicyclic structure of the quinuclidine ring makes stereochemistry a critical determinant of biological activity. researchgate.net The spatial arrangement of substituents on the quinuclidine core can significantly affect how a ligand fits into the binding site of a receptor. researchgate.netmdpi.com Generally, stereochemistry has a crucial impact on drug action as it affects target binding, metabolism, and distribution. nih.gov

Chirality is a key factor, as different enantiomers of a compound can exhibit vastly different biological activities. mdpi.comnih.gov This stereoselectivity often arises from the specific three-dimensional architecture of the receptor's binding pocket, which preferentially accommodates one stereoisomer over another. For many classes of compounds, stereochemistry is the primary driver for both potency and pharmacokinetic properties. mdpi.com

Effect of Esterification and Other Functional Group Changes

Modifications to the ester group and the introduction of other functional groups are key strategies in the SAR of methyl quinuclidine-4-carboxylate analogs. These changes can influence a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Replacing the ester with a carbamate (B1207046) group, for example, has led to the development of potent muscarinic receptor antagonists. nih.gov In one study, a series of quinuclidinyl heteroarylcarbamate derivatives were synthesized, with the quinuclidin-4-yl thiazolylcarbamate derivative emerging as a promising long-acting muscarinic antagonist. nih.gov This highlights the significant impact that altering the ester linkage can have on the pharmacological profile.

The introduction of an oxime group in place of an alcohol has also been shown to have a considerable effect on the biological activity of quinuclidine derivatives. nih.gov The influence of the functional group was found to be dependent on the length of an associated alkyl chain. For instance, with shorter alkyl chains (C8 and C10), mono- and bis-quaternary oxime quinuclidines were more potent inhibitors of cholinesterases compared to their alcohol counterparts. nih.gov However, for longer alkyl chains (C14 and C16), the quinuclidine alcohols were more potent. nih.gov

The following table illustrates the impact of functional group changes and alkyl chain length on the inhibitory potency of quinuclidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 2: Influence of Functional Group and Alkyl Chain Length on Cholinesterase Inhibition

| Compound Type | Alkyl Chain Length | Relative Potency (Oxime vs. Alcohol) |

|---|---|---|

| Mono- and bis-quaternary quinuclidines | C8, C10 | Oximes more potent |

| Quinuclidines | C12 | Equal for AChE, Oxime 1.5x better for BChE |

| Quinuclidines | C14, C16 | Alcohols more potent |

Data based on a study of quinuclidine-based cholinesterase inhibitors. nih.gov

These findings underscore the importance of carefully considering the interplay between different functional groups and other structural features when designing new analogs.

Design Principles for Enhanced Pharmacological Profiles

The development of new drugs is increasingly guided by the rational design of molecules with specific and improved pharmacological properties. For this compound analogs, this involves a deep understanding of the target receptor and the application of strategic design principles to enhance potency and selectivity.

Rational Design of Ligands for Specific Receptor Subtypes

Rational drug design aims to create molecules that interact with a specific biological target to elicit a desired therapeutic effect. mdpi.com In the context of this compound analogs, this often involves designing ligands that are selective for a particular muscarinic receptor subtype. The development of subtype-selective ligands is crucial for minimizing off-target effects and improving the therapeutic window of a drug. nih.gov

The process of rational design often begins with a known active compound or the structure of the biological target. By understanding the key interactions between the ligand and the receptor, medicinal chemists can make informed modifications to the lead structure to improve its affinity and selectivity. For instance, the discovery that the quinuclidine scaffold is a key feature for M2-selective muscarinic receptor antagonists has guided the synthesis of new derivatives with this core structure. nih.gov

Computational methods, such as molecular modeling and virtual screening, play a significant role in the rational design process. nih.gov These tools allow researchers to predict how a molecule will bind to a receptor and to prioritize the synthesis of compounds with the most promising predicted activity. The ultimate goal is to develop compounds with optimized interactions with the target receptor, leading to improved efficacy and a better side-effect profile.

Strategies for Improving Potency and Selectivity

Several strategies can be employed to enhance the potency and selectivity of this compound analogs. These strategies often involve a combination of structural modifications and a deep understanding of the SAR.

One common approach is to introduce substituents that create additional favorable interactions with the receptor. This can include adding groups that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with specific amino acid residues in the binding pocket. For example, the introduction of a chlorine atom at a specific position on a related quinoline (B57606) scaffold was shown to strengthen its antagonism at NMDA receptors. mdpi.com

Another strategy is to modify the core structure of the molecule to improve its fit within the binding site. This can involve altering the size and shape of the molecule or introducing conformational constraints to lock it into a more active conformation. The rigid structure of the quinuclidine ring itself is an example of a scaffold that can provide a favorable conformation for binding to certain receptors. researchgate.net

Allosteric modulation is another advanced strategy for improving selectivity. nih.gov Instead of targeting the highly conserved orthosteric binding site, allosteric modulators bind to a different site on the receptor, which can offer greater subtype selectivity. nih.gov This approach has been successfully used to develop highly selective kinase inhibitors and could be applied to the design of novel quinuclidine-based ligands. nih.gov

The following table summarizes some of the key strategies for improving the potency and selectivity of drug candidates.

Table 3: Strategies for Enhancing Potency and Selectivity

| Strategy | Description | Example |

|---|---|---|

| Substituent Modification | Introduction of functional groups to enhance binding interactions. | Halogenation to increase receptor antagonism. mdpi.com |

| Scaffold Hopping | Replacing the core structure with a different scaffold to improve properties. | Utilizing the quinuclidine core for M2 receptor selectivity. nih.gov |

| Conformational Constraint | Restricting the flexibility of the molecule to favor an active conformation. | The inherent rigidity of the quinuclidine ring. researchgate.net |

| Allosteric Modulation | Targeting a less conserved allosteric site to achieve greater selectivity. | Development of selective allosteric kinase inhibitors. nih.gov |

By employing these and other rational design strategies, medicinal chemists can continue to develop novel this compound analogs with improved pharmacological profiles for a variety of therapeutic applications.

Mechanistic Insights from Structure-Activity Relationship (SAR) Analysis of this compound Analogs

Direct and extensive Structure-Activity Relationship (SAR) studies focusing specifically on this compound are not widely represented in publicly accessible scientific literature. However, by examining SAR data from analogous quinuclidine-based ligands, particularly those targeting cholinergic receptors like muscarinic and nicotinic receptors, we can deduce valuable mechanistic insights applicable to this compound and its derivatives. The quinuclidine scaffold, a rigid bicyclic amine, serves as a crucial structural motif in many biologically active compounds, offering a fixed three-dimensional orientation for its substituents, which is critical for specific interactions with biological targets.

The primary mechanistic considerations for the interaction of this compound analogs with their putative biological targets revolve around three key structural features: the quinuclidine core, the nature of the substituent at the 4-position, and the stereochemistry of the molecule.

The rigid framework of the quinuclidine nucleus is paramount for orienting the functional groups in a precise spatial arrangement to facilitate effective binding to receptor surfaces. nih.gov The tertiary amine nitrogen within the quinuclidine structure is typically protonated at physiological pH, allowing it to form a strong ionic bond with an anionic site, such as a carboxylate residue (e.g., aspartic acid) in the binding pocket of cholinergic receptors. This electrostatic interaction is a primary anchoring point for many quinuclidine-based ligands.

The substituent at the C4 position, in this case, a methyl carboxylate group, plays a significant role in determining the compound's binding affinity and selectivity. The ester moiety can engage in hydrogen bonding interactions with the receptor. The carbonyl oxygen can act as a hydrogen bond acceptor, while the methyl group can fit into a hydrophobic pocket. The size and electronic properties of the ester group can be systematically modified to probe the steric and electronic requirements of the binding site.

SAR Findings from Analog Studies

From the broader family of quinuclidine derivatives, several key SAR trends can be extrapolated to this compound analogs. These are summarized in the interactive data table below.

| Analog of this compound | Modification | Predicted Impact on Cholinergic Receptor Affinity | Rationale |

|---|---|---|---|

| Ethyl quinuclidine-4-carboxylate | Ester alkyl chain elongation (Methyl to Ethyl) | Potentially similar or slightly decreased | A small increase in alkyl chain length may be tolerated by a hydrophobic pocket, but larger groups could introduce steric hindrance. |

| Quinuclidine-4-carboxamide | Ester to Amide conversion | Likely altered; potentially increased or decreased depending on the receptor subtype | The amide group offers both hydrogen bond donor and acceptor capabilities, which could lead to new interactions with the receptor. |

| 4-Hydroxymethylquinuclidine | Reduction of the ester to an alcohol | Generally decreased | The loss of the carbonyl oxygen as a hydrogen bond acceptor and the change in electronic distribution would significantly alter binding interactions. |

| (R)-3-hydroxy-quinuclidine | Introduction of a hydroxyl group at C3 | Potentially enhanced selectivity | The addition of a stereospecific hydrogen bonding group can introduce selectivity for receptor subtypes with complementary architecture. |

| N-Methylquinuclidinium salt | Quaternization of the bridgehead nitrogen | Activity profile likely altered | Permanent positive charge may enhance binding to some receptor types but could hinder passage across biological membranes. |

The mechanistic interpretation of these hypothetical SAR trends suggests that the binding of this compound analogs to a receptor site is a multi-point interaction event. The essential ionic interaction of the protonated quinuclidine nitrogen serves as the primary anchor. The specificity and affinity are then fine-tuned by the interactions of the substituent at the C4 position. For instance, the conversion of the ester to an amide introduces a hydrogen bond donor (the N-H protons), which could form new interactions with the receptor that were not possible with the original ester.

Furthermore, the rigidity of the quinuclidine ring is a double-edged sword. While it pre-organizes the molecule for binding, reducing the entropic penalty upon binding, it also means that the molecule cannot adapt its conformation to fit into a binding site that requires a different spatial arrangement of its key interacting groups. This is why even small changes, such as the addition of a methyl group on the quinuclidine ring, can lead to a significant loss of activity if it results in a steric clash with the receptor surface. mdpi.com

Emerging Research Directions and Future Perspectives for Methyl Quinuclidine 4 Carboxylate

Development of Novel Therapeutic Agents

The quinuclidine (B89598) nucleus is a key structural component in numerous natural products and synthetic molecules with significant physiological activity. nih.gov Its presence in FDA-approved drugs highlights its importance as a valuable template in drug design. nih.gov Researchers are actively exploring derivatives of methyl quinuclidine-4-carboxylate for a range of therapeutic applications.

Quinuclidine-based compounds have demonstrated a wide array of pharmacological effects, including anticholinergic, antihistaminic, antiparasitic, antioxidant, and antitumor activities. nih.gov For instance, derivatives of quinoline-4-carboxamide, a related heterocyclic structure, have been identified as having potent, multistage antimalarial activity. nih.gov The development of such agents is crucial in the face of growing resistance to existing antimalarial drugs. nih.gov

Another promising area is in the treatment of cancer. Researchers have designed and synthesized 2-phenylquinoline-4-carboxylic acid derivatives that act as novel histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a critical role in the regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov Specifically, certain hydrazide derivatives of these compounds have shown high potency and selectivity for HDAC3. nih.gov

The following table summarizes the therapeutic potential of some quinuclidine and quinoline (B57606) derivatives:

| Compound Class | Therapeutic Target | Potential Indication | Key Findings |

| Quinoline-4-carboxamide derivatives | Plasmodium falciparum | Malaria | Potent activity against multiple life stages of the parasite. nih.gov |

| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase (HDAC) | Cancer | Selective inhibition of HDAC3, a promising target for anticancer drugs. nih.gov |

| N-alkyl quaternary quinuclidines | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Neurodegenerative diseases | Inhibition of both enzymes in the micromolar range. nih.gov |

| Quinuclidine derivatives | Nicotinic α7 receptors | Schizophrenia, cognitive disorders | Potential for improving sensory gating deficits and cognitive function. google.com |

Applications in Radiopharmaceutical Chemistry

Radiolabeled compounds are indispensable tools in modern medicine, particularly for diagnostic imaging techniques like Positron Emission Tomography (PET). moravek.com PET scans utilize radiotracers to visualize and quantify physiological processes in the body, aiding in the diagnosis, staging, and management of various diseases. moravek.com The quinuclidine scaffold is being investigated for its potential in developing novel PET imaging agents.

The ability to attach a positron-emitting radionuclide to a molecule that specifically binds to a biological target allows for noninvasive imaging of that target's distribution and density. nih.gov Radiolabeled quinoline derivatives have been developed for PET imaging of the peripheral benzodiazepine (B76468) receptor (PBR), which is upregulated in a variety of pathological conditions, including neuroinflammation and cancer. researchgate.net

The development of new radioligands with improved properties, such as higher specificity and lower non-specific binding, is an ongoing area of research. researchgate.net The stable and well-defined structure of this compound makes it an attractive starting point for the synthesis of such advanced imaging agents. The ester group can be modified to incorporate a chelator for a radiometal or a precursor for direct radiolabeling.

Key considerations in the design of radiopharmaceuticals include:

Choice of Radionuclide: The half-life of the radioisotope should match the biological half-life of the targeting molecule. nih.gov

Radiolabeling Chemistry: The method of attaching the radioisotope must be efficient and produce a stable product. nih.gov

Biological Activity: The radiolabeled compound must retain its high affinity and selectivity for the intended biological target. nih.gov

Advancements in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using a small amount of a chiral catalyst, is a cornerstone of modern organic chemistry and pharmaceutical manufacturing. Quinuclidine and its derivatives have emerged as powerful catalysts in a variety of asymmetric reactions. rhhz.netnih.gov Their unique structural and electronic properties enable them to facilitate chemical transformations with high levels of stereocontrol. rhhz.net

One area where quinuclidine-based catalysts have shown significant promise is in hydrogen-atom-transfer (HAT) reactions. rhhz.netbohrium.com These reactions allow for the direct functionalization of otherwise inert C-H bonds, providing a more efficient and atom-economical way to construct complex molecules. rhhz.netbohrium.com By modifying the substituents on the quinuclidine ring, researchers can tune the catalyst's reactivity and selectivity for specific applications. nih.gov

Quinuclidine derivatives have also been successfully employed as catalysts in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction that generates densely functionalized molecules. acs.org Studies have established a direct correlation between the basicity (pKa) of the quinuclidine catalyst and the reaction rate, providing a useful guideline for catalyst design. acs.org

The following table highlights some applications of quinuclidine derivatives in asymmetric catalysis:

| Reaction Type | Catalyst Type | Key Advantage |

| Hydrogen-Atom-Transfer (HAT) | Quinuclidine and its derivatives | Enables direct and selective functionalization of strong C-H bonds. rhhz.netbohrium.com |

| Baylis-Hillman Reaction | Quinuclidine-based catalysts | Reaction rate can be tuned by altering the catalyst's basicity. acs.org |

| Michael Addition | Cinchona alkaloid derivatives (contain a quinuclidine core) | High enantioselectivities in the formation of carbon-carbon bonds. nih.gov |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is accelerating the pace of discovery in all areas of chemistry, including the study of this compound and its derivatives. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, allow researchers to predict the biological activity and physicochemical properties of molecules before they are synthesized in the lab. nih.govresearchgate.net

For example, computational studies have been used to design and predict the efficacy of quinoline derivatives as inhibitors of the c-MET kinase, a promising target for cancer therapy. nih.gov These studies can identify key structural features that influence a molecule's activity, guiding the design of more potent and selective inhibitors. nih.gov Similarly, virtual docking simulations are being used to develop new tyrosine kinase inhibitors based on the 1-aminoquinoline-2(1H)-one scaffold. researchgate.net

Experimental validation remains crucial. The predicted activities from computational models are tested through synthesis and biological assays. For instance, a study on N-alkyl quaternary quinuclidines combined synthesis, enzyme inhibition assays against acetylcholinesterase and butyrylcholinesterase, and molecular modeling to understand the structure-activity relationships. nih.gov This integrated approach provides a deeper understanding of how these molecules interact with their biological targets and allows for a more rational design of new therapeutic agents. nih.gov

Exploration of New Biological Targets and Disease Indications

The versatility of the quinuclidine scaffold makes it a rich source of ligands for a variety of biological targets. nih.govnih.gov Researchers are continuously exploring new applications for quinuclidine-based compounds in different disease areas.

One area of active investigation is the central nervous system. Ligands that interact with the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype have been proposed as potential treatments for schizophrenia. google.com The quinuclidine structure is a common feature in many compounds that bind to this receptor. google.com Additionally, quinuclidine derivatives have been shown to bind to muscarinic and serotonergic receptors, which are implicated in a wide range of neurological and psychiatric disorders. google.comacs.org

The search for novel anticancer agents is another major focus. As mentioned earlier, quinoline derivatives are being developed as inhibitors of c-MET and histone deacetylases. nih.govnih.gov Furthermore, the unique three-dimensional shape of the quinuclidine ring system may allow for the design of inhibitors that target other classes of enzymes or protein-protein interactions involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the purity and structural integrity of methyl quinuclidine-4-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the quinuclidine ring and ester group. Peaks for the methyl ester (COOCH) typically appear at ~3.6–3.8 ppm () and ~50–55 ppm () .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify ester carbonyl stretching vibrations (~1720–1740 cm) and quinuclidine ring vibrations (~2800–3000 cm) .

Q. How can researchers optimize synthetic routes for this compound to improve yield?

- Methodological Answer :

- Stepwise Esterification : React quinuclidine-4-carboxylic acid with methanol under acidic catalysis (e.g., HSO) or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate high-purity product.

- Yield Enhancement : Optimize stoichiometry (e.g., excess methanol), temperature (reflux conditions), and reaction time (typically 12–24 hours) .

Advanced Research Questions

Q. How can conformational analysis of the quinuclidine ring in this compound inform its reactivity in catalytic applications?

- Methodological Answer :

- X-ray Crystallography : Determine the puckering parameters of the quinuclidine ring using Cremer-Pople coordinates . For example, a chair-like conformation (Q = 0.5–0.6 Å, θ ≈ 0°) may indicate steric hindrance affecting nucleophilic attack.

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring strain and electron density distribution. Compare with experimental data to resolve discrepancies .

- Dynamic NMR : Study ring inversion barriers by observing coalescence temperatures for diastereotopic protons .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution refinement, especially for disordered regions. Apply TWIN commands for twinned crystals and ADPs (anisotropic displacement parameters) for accurate thermal motion modeling .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and Mercury for visualization of hydrogen bonding networks .

- Data Reproducibility : Deposit raw data in repositories like CCDC or ICSD and provide detailed experimental conditions (e.g., temperature, radiation source) in supplementary materials .

Q. How can this compound be utilized as a chiral ligand in asymmetric catalysis?

- Methodological Answer :

- Coordination Studies : Screen metal salts (e.g., Pd, Cu) using UV-Vis and circular dichroism (CD) spectroscopy to identify binding modes.

- Catalytic Testing : Evaluate enantioselectivity in model reactions (e.g., asymmetric aldol) with HPLC (Chiralcel columns) or -NMR using chiral shift reagents .

- Structure-Activity Relationships (SAR) : Modify the ester group (e.g., ethyl vs. methyl) and correlate steric/electronic effects with catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.